![molecular formula C19H14ClN5O2 B2422415 3-(4-chlorophenyl)-N-cyclopropyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031594-96-3](/img/structure/B2422415.png)
3-(4-chlorophenyl)-N-cyclopropyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
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Overview
Description
The compound “3-(4-chlorophenyl)-N-cyclopropyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a derivative of quinazoline and triazole . Quinazoline derivatives are N-containing heterocyclic compounds that have drawn attention due to their distinct biopharmaceutical activities . Triazole compounds, containing two carbon and three nitrogen atoms in the five-membered aromatic azole chain, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a quinazoline moiety and a triazole moiety . Quinazoline is a bicyclic compound, consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . Triazole is a five-membered ring containing two carbon atoms and three nitrogen atoms . The specific molecular structure analysis of this compound is not available in the retrieved papers.Scientific Research Applications
- Research has shown that derivatives of this compound possess anticancer properties. They may inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways. These properties make them potential candidates for cancer therapy .
- Some derivatives exhibit antimicrobial activity against bacteria, fungi, and other pathogens. They could be explored as novel antimicrobial agents for treating infections .
- Compounds related to this scaffold have demonstrated anti-inflammatory effects. They may modulate inflammatory pathways, making them relevant for conditions involving inflammation .
- Certain derivatives exhibit antioxidant activity, which is crucial for combating oxidative stress and preventing cellular damage. Antioxidants play a role in various health conditions, including neurodegenerative diseases and aging .
- The compound and its derivatives act as enzyme inhibitors. They target enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These enzymes are involved in various physiological processes, and their inhibition can have therapeutic implications .
- Some derivatives may possess antiviral activity. They could be investigated further for their effectiveness against specific viruses, potentially contributing to the development of antiviral drugs .
Anticancer Activity
Antimicrobial Effects
Anti-Inflammatory Potential
Antioxidant Properties
Enzyme Inhibition
Antiviral Potential
These applications highlight the versatility of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and their potential in drug design and development. Researchers continue to explore their structure–activity relationships and conduct in silico studies to optimize their pharmacokinetics and molecular interactions . If you need further details or additional applications, feel free to ask! 😊
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to intercalate dna . This suggests that the compound might interact with DNA as its primary target.
Biochemical Pathways
By disrupting the DNA structure, the compound can inhibit these processes, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have been evaluated for their in silico admet profiles , suggesting that this compound might also have been evaluated using similar methods.
Result of Action
Based on the potential mode of action, it can be inferred that the compound might lead to cell cycle arrest and apoptosis . This is because DNA intercalation can disrupt the DNA structure, inhibiting processes such as replication and transcription, which are crucial for cell survival and proliferation.
properties
IUPAC Name |
3-(4-chlorophenyl)-N-cyclopropyl-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c20-12-4-1-10(2-5-12)16-17-22-19(27)14-8-3-11(18(26)21-13-6-7-13)9-15(14)25(17)24-23-16/h1-5,8-9,13,24H,6-7H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLYVKWGHHQGOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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